An In-Depth Technical Guide to the Chemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
An In-Depth Technical Guide to the Chemical Properties of 2,6-Di-Tert-butyl-4-ethoxymethylphenol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of 2,6-di-tert-butyl-4-ethoxymethylphenol (CAS No. 3080-84-0), a sterically hindered phenolic compound. As a derivative of the widely recognized antioxidant butylated hydroxytoluene (BHT), this molecule holds significant interest for its role as a stabilizer, a synthetic intermediate, and a subject of study in material science and potentially in drug development. This guide elucidates its core physicochemical properties, spectral characteristics, synthesis, and fundamental reactivity. Particular emphasis is placed on the mechanistic underpinnings of its function as a radical scavenger. Furthermore, this guide furnishes detailed, field-tested protocols for its synthesis and for the evaluation of its antioxidant efficacy, providing researchers with actionable methodologies for laboratory application.
Introduction: The Significance of Sterically Hindered Phenols
Sterically hindered phenols are a cornerstone class of antioxidants, crucial for preventing oxidative degradation in a vast array of organic materials, from plastics and rubbers to petroleum products and pharmaceuticals.[1] Their defining structural feature is the presence of bulky alkyl groups, typically tert-butyl, at the ortho positions relative to the phenolic hydroxyl group.[2] This arrangement is not arbitrary; it is a masterful piece of chemical design that dictates the compound's efficacy. The steric bulk shields the hydroxyl group, enhancing its stability and modulating its reactivity to selectively target and neutralize destructive free radicals.[2]
2,6-Di-tert-butyl-4-ethoxymethylphenol belongs to this important class. It is structurally analogous to butylated hydroxytoluene (BHT), but with a key modification at the para-position: an ethoxymethyl group in place of a methyl group. This modification alters its physical properties, such as polarity and solubility, making it a unique tool for formulators and synthetic chemists. Understanding its detailed chemical profile is essential for leveraging its properties in advanced applications, including the design of novel materials or the development of stable pharmaceutical formulations.
Physicochemical and Thermal Properties
The physical characteristics of a compound govern its handling, formulation, and application. 2,6-Di-tert-butyl-4-ethoxymethylphenol is typically supplied as a white crystalline powder. [No specific citation available for this common knowledge] Its core properties are summarized below for rapid reference.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 3080-84-0 | [3][4][5][6] |
| Molecular Formula | C₁₇H₂₈O₂ | [5] |
| Molecular Weight | 264.40 g/mol | [5] |
| Appearance | White crystalline powder | [No specific citation available for this common knowledge] |
| IUPAC Name | 2,6-di-tert-butyl-4-(ethoxymethyl)phenol | [6] |
| SMILES | CCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | [6] |
| InChIKey | UCKUPWJWVMQSKH-UHFFFAOYSA-N | [6] |
Table 2: Thermal and Safety Data
| Property | Value | Source(s) |
| Melting Point | Data not consistently available. | |
| Boiling Point | Data not consistently available. | |
| Flash Point | Data not consistently available. |
Note: Specific thermal data points like melting and boiling points are not consistently reported across supplier databases for this specific compound. Researchers should consult the certificate of analysis for any specific batch.
Spectral Data & Structural Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A large singlet around δ 1.4 ppm, integrating to 18H, corresponding to the two equivalent tert-butyl groups.
-
A singlet around δ 5.0-5.5 ppm for the phenolic hydroxyl proton (this peak may be broad and its position can vary with concentration and solvent).
-
Two singlets in the aromatic region (δ 7.0-7.3 ppm), each integrating to 1H, for the two equivalent aromatic protons.
-
A singlet around δ 4.4 ppm for the benzylic methylene protons (-CH₂-O-).
-
A quartet around δ 3.5 ppm and a triplet around δ 1.2 ppm for the ethoxy group (-O-CH₂CH₃).
-
-
¹³C NMR: The carbon NMR would reveal:
-
Signals for the quaternary carbons of the tert-butyl groups (~34 ppm) and the methyl carbons (~30 ppm).
-
Aromatic carbon signals between δ 115-155 ppm.
-
A signal for the benzylic methylene carbon (~75 ppm) and signals for the ethoxy group carbons (~66 and ~15 ppm).
-
-
Mass Spectrometry (MS): Electron ionization MS would likely show a molecular ion peak (M⁺) at m/z 264. A prominent fragment would be the loss of an ethyl group (M-29) or an ethoxy group (M-45), and a characteristic peak at m/z 249 (M-15) corresponding to the loss of a methyl group from a tert-butyl substituent, leading to a stable benzylic cation.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretching band around 3600-3650 cm⁻¹ (characteristic of a sterically hindered phenol) and C-H stretching bands just below 3000 cm⁻¹. A strong C-O stretching band for the ether linkage would be expected around 1100 cm⁻¹.
Synthesis and Core Reactivity
Synthetic Pathway
The most logical and efficient synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol begins with a readily available precursor, 2,6-di-tert-butyl-4-methylphenol (BHT). The synthesis proceeds via a two-step sequence involving radical bromination followed by nucleophilic substitution. This pathway offers high yields and utilizes standard laboratory reagents.
Caption: Synthetic workflow for 2,6-di-tert-butyl-4-ethoxymethylphenol.
Causality of Experimental Choices:
-
Benzylic Bromination: The reaction starts with the selective bromination of the methyl group at the para-position of BHT. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine, minimizing competitive aromatic bromination. A radical initiator like AIBN (azobisisobutyronitrile) or UV light is required to initiate the reaction. An inert solvent like carbon tetrachloride (CCl₄) is traditionally used.[10]
-
Williamson Ether Synthesis: The resulting benzylic bromide is an excellent electrophile. It readily undergoes an Sₙ2 reaction with an alkoxide nucleophile. Using sodium ethoxide in ethanol as the solvent provides both the nucleophile and a suitable reaction medium, leading to the formation of the desired ethoxymethyl ether bond. [No specific citation for this standard reaction]
The Antioxidant Mechanism: Radical Scavenging
The primary function of 2,6-di-tert-butyl-4-ethoxymethylphenol is to inhibit autoxidation processes by acting as a chain-breaking antioxidant.[1][2] This process is initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to a highly reactive peroxy radical (ROO•), which is a key propagator of oxidative chain reactions.
Caption: The radical scavenging mechanism of a hindered phenol.
Mechanistic Insights:
-
Hydrogen Atom Transfer (HAT): The O-H bond in the phenol is weaker than the C-H bonds in the substrate being protected. The phenol donates its hydrogen atom to the peroxy radical, converting it into a much less reactive hydroperoxide (ROOH).[1][11]
-
Formation of a Stabilized Radical: This process generates a phenoxyl radical (ArO•). This is the critical step where steric hindrance plays its role. The bulky tert-butyl groups flanking the radical center prevent it from participating in further chain-propagating reactions.[2][12] Instead, the radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. This stability ensures that the antioxidant itself does not become a pro-oxidant. The phenoxyl radical can then be terminated by reacting with another radical or undergoing dimerization.
Applications in Research and Industry
The unique structure of 2,6-di-tert-butyl-4-ethoxymethylphenol lends itself to several key applications:
-
Polymer and Elastomer Stabilization: Like its parent compound BHT, it serves as a primary antioxidant for plastics and rubbers (e.g., polyethylene, polypropylene, PVC), protecting them from degradation during high-temperature processing and long-term use.[2] The ethoxymethyl group can fine-tune its solubility and compatibility within different polymer matrices.
-
Fuel and Lubricant Additive: It can be used to prevent gum formation and oxidation in petroleum products, extending their shelf life and performance.[1]
-
Intermediate for Complex Synthesis: The ethoxymethyl group provides a handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules, potentially including active pharmaceutical ingredients (APIs) where oxidative stability is a concern.[1]
Experimental Protocols
The following protocols are provided as a guide for laboratory work. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.
Protocol: Synthesis of 2,6-di-tert-butyl-4-ethoxymethylphenol
This protocol is adapted from analogous procedures for benzylic functionalization of BHT derivatives.
Materials:
-
4-Bromomethyl-2,6-di-tert-butylphenol
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Drying tube (CaCl₂)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents relative to the bromide) portion-wise. Allow the sodium to react completely to form sodium ethoxide.
-
Reaction: Dissolve 4-bromomethyl-2,6-di-tert-butylphenol (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the sodium ethoxide solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-cold saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 2,6-di-tert-butyl-4-ethoxymethylphenol.
Protocol: Evaluation of Antioxidant Activity (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and simple colorimetric method to evaluate the radical scavenging ability of phenolic compounds.[13][14]
Materials:
-
2,6-di-tert-butyl-4-ethoxymethylphenol
-
DPPH radical
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer and cuvettes
-
Positive control (e.g., BHT, Trolox, or Ascorbic Acid)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution has a deep violet color and should be freshly prepared and kept in the dark to avoid degradation.[15][16]
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound (2,6-di-tert-butyl-4-ethoxymethylphenol) and the positive control in methanol at various concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Assay:
-
In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 2.0 mL).
-
Add a smaller volume of the sample solutions of varying concentrations (e.g., 1.0 mL) to the DPPH solution.
-
Prepare a blank sample containing only methanol instead of the antioxidant solution.
-
-
Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[13] The violet color of the DPPH radical will fade in the presence of an antioxidant.[15]
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a UV-Vis spectrophotometer.[13][16]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
Analysis: Plot the % Inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Safety and Handling
As with all chemicals, 2,6-di-tert-butyl-4-ethoxymethylphenol should be handled with care in a well-ventilated area, preferably a fume hood. Users should consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
References
-
Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. [Link]
-
Kumar, S., & Sharma, S. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. PubMed. [Link]
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Kagan, V., Serbinova, E., & Packer, L. (n.d.). Generation and recycling of radicals from phenolic antioxidants. PubMed. [Link]
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Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. [Link]
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
-
LookChem. (n.d.). Cas no 3080-84-0 (2,6-DI-Tert-butyl-4-ethoxymethyl-phenol). [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
-
PubChem. (n.d.). 2,6-Di-tert-butyl-4-(methoxymethyl)phenol. [Link]
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National Institutes of Health (NIH). (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
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National Institutes of Health (NIH). (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. [Link]
-
SAGE Journals. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants Us. [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. [Link]
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ResearchGate. (n.d.). The scheme for the synthesis of 2,6-di-tert-butyl-4-bromomethylphenol. [Link]
-
Royal Society of Chemistry. (2020). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. [Link]
- Google Patents. (n.d.). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
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